N-cycloheptyl-2-fluoropyridin-4-amine
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Overview
Description
N-cycloheptyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .
Industrial Production Methods
Industrial production of N-cycloheptyl-2-fluoropyridin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-cycloheptyl-2-fluoropyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and developing new drugs.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-fluoropyridin-4-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclopentyl-4-fluoropyridin-2-amine: Another fluorinated pyridine derivative with a cyclopentyl group.
Uniqueness
N-cycloheptyl-2-fluoropyridin-4-amine is unique due to the presence of the cycloheptyl group, which can influence its chemical and biological properties. The larger ring size may affect the compound’s steric interactions and binding affinity, making it distinct from its cyclohexyl and cyclopentyl counterparts.
Properties
Molecular Formula |
C12H17FN2 |
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Molecular Weight |
208.27 g/mol |
IUPAC Name |
N-cycloheptyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C12H17FN2/c13-12-9-11(7-8-14-12)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,14,15) |
InChI Key |
DWMNMPGFKRXUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=CC(=NC=C2)F |
Origin of Product |
United States |
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